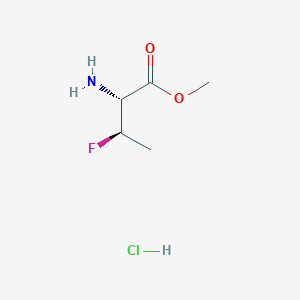![molecular formula C16H15FN2O4S B2747800 benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate CAS No. 2034544-13-1](/img/structure/B2747800.png)
benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate is a chemical compound distinguished by its unique structural configuration, which incorporates fluorine, methyl, and dioxidobenzo thiadiazole moieties. This compound holds potential for various applications in scientific research, spanning fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate involves a multi-step organic synthesis approach:
Starting Materials: : Benzyl chloride, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, and sodium acetate.
Reaction Conditions: : Typically, the reaction is carried out in anhydrous conditions with appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM), using catalysts like potassium carbonate (K2CO3) or sodium iodide (NaI).
Steps
Initial formation of the acetoxy intermediate.
Substitution reaction to introduce the benzyl group.
Final purification through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. Employing continuous flow reactors and automated processes can enhance yield and purity while reducing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate can participate in several chemical reactions:
Oxidation: : The compound can undergo oxidation reactions to form various oxidative derivatives, often catalyzed by agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Selective reduction can target specific functional groups within the molecule, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The aromatic ring and ester functionalities are prone to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions Used
Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: : Potassium carbonate (K2CO3), sodium iodide (NaI).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure while introducing new functional groups.
Applications De Recherche Scientifique
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate finds utility in multiple scientific research areas:
Chemistry
Synthesis of Derivatives: : Used as an intermediate in the synthesis of more complex organic molecules.
Reactivity Studies: : Helps in understanding reaction mechanisms and exploring new synthetic pathways.
Biology
Biological Activity: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmacological Research: : Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry
Material Science: : Applied in the creation of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate exerts its effects is multifaceted, involving interactions at the molecular level:
Molecular Targets and Pathways Involved
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, altering biochemical pathways.
Signal Transduction: : Modulates signal transduction pathways, influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2-(6-chloro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate: : Differing mainly by the halogen substituent (fluorine vs. chlorine).
Benzyl 2-(6-fluoro-3-ethylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate: : Differing by the alkyl group substituent (methyl vs. ethyl).
Propriétés
IUPAC Name |
benzyl 2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-18-14-8-7-13(17)9-15(14)19(24(18,21)22)10-16(20)23-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODGEHSBRHRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2747718.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747722.png)

![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)


![[2-(3-Chlorophenoxy)phenyl]methyl acetate](/img/structure/B2747730.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2747731.png)
![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2747734.png)
![1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2747735.png)



